molecular formula C7H5Cl2FO2S B2913972 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride CAS No. 1807167-61-8

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride

Cat. No.: B2913972
CAS No.: 1807167-61-8
M. Wt: 243.07
InChI Key: LEHKADGPJZOXLP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride (C₇H₅Cl₂FO₂S) is a substituted aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 4, 2, and 6, respectively. This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonic esters, and other derivatives used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHKADGPJZOXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-6-methylbenzene. One common method includes the reaction of 4-chloro-2-fluoro-6-methylbenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters are formed.

    Oxidation/Reduction Products: These reactions yield various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2FO2SC_7H_5Cl_2FO_2S and a molecular weight of 243.09 g/mol. It is used in scientific research for chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is utilized in scientific research across various disciplines:

  • Chemistry It serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
  • Biology It is used for modifying biomolecules to study biological processes and create diagnostic tools.
  • Medicine It is involved in synthesizing active pharmaceutical ingredients (APIs) and drug development.
  • Industry It is employed to produce specialty chemicals and materials with specific properties.

Chemical Reactions

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride undergoes several types of chemical reactions:

  • Substitution Reactions It participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles like amines, alcohols, or thiols. The major products include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.
  • Oxidation and Reduction It can undergo oxidation and reduction reactions under specific conditions, although less common. Specific oxidizing or reducing agents are used depending on the desired transformation.

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride has biological activities, particularly in medicinal chemistry, due to its potential antimicrobial, anticancer, and enzyme inhibition properties.

  • Antimicrobial Activity Derivatives of the compound demonstrate antimicrobial effects against several bacterial strains and can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
E. coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
  • Anticancer Research The compound induces apoptosis through both p53-dependent and independent pathways and has been tested on multiple cancer cell lines. It shows potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by forming sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride can be contrasted with related compounds, as detailed below:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications
This compound C₇H₅Cl₂FO₂S -SO₂Cl, 4-Cl, 2-F, 6-CH₃ 263.14 High reactivity in nucleophilic substitution (e.g., sulfonamide synthesis). Methyl group introduces steric hindrance.
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ -COCl, benzyloxy (2-Cl, 6-F) 299.12 Benzoyl chloride reactivity (e.g., esterification). Bulkier structure reduces accessibility for nucleophilic attack.
4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF) C₈H₁₀FNO₂S·HCl -SO₂F, -NH₂CH₂CH₂, HCl 239.70 Sulfonyl fluoride stability; protease inhibition. Less reactive than sulfonyl chlorides.
4-Methylsulfonylbenzyl bromide C₈H₉BrO₂S -SO₂CH₃, -CH₂Br 249.12 Bromide as leaving group; sulfonyl stabilizes adjacent electrophilic sites.
4-(2-Chloro-6-nitrophenoxy)benzenesulfonyl chloride C₁₂H₇Cl₂NO₅S -SO₂Cl, phenoxy (2-Cl, 6-NO₂) 348.16 Nitro group enhances electrophilicity; used in nitroaromatic synthesis.
2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid C₁₄H₁₀ClFO₂ -COOH, 4-Cl, 2-CH₃, 6-F 264.68 Carboxylic acid reactivity (e.g., peptide coupling). Lacks sulfonyl chloride’s leaving group capacity.

Key Comparative Insights

Reactivity of Sulfonyl Chloride vs. Other Functional Groups The sulfonyl chloride group (-SO₂Cl) in the target compound exhibits higher reactivity in nucleophilic substitution compared to sulfonyl fluorides (e.g., AEBSF) or benzoyl chlorides . The nitro-substituted sulfonyl chloride (C₁₂H₇Cl₂NO₅S) is more electrophilic due to the strong electron-withdrawing nitro group, enabling faster reactions with nucleophiles than the target compound’s chloro/fluoro substituents.

Fluorine’s inductive effect (-I) deactivates the aromatic ring, reducing electrophilic substitution rates compared to compounds lacking fluorine (e.g., AEBSF) .

Applications

  • Sulfonyl chlorides like the target compound are pivotal in synthesizing sulfonamides for drug development, whereas sulfonyl fluorides (e.g., AEBSF) are preferred in biochemical assays due to their hydrolytic stability .
  • Nitro-substituted sulfonyl chlorides are utilized in explosives detection (as in ’s electrochemical sensors for nitroaromatics), whereas the target compound’s methyl group may tailor it for hydrophobic environments.

Safety and Handling

  • Sulfonyl chlorides (target compound, ) and benzoyl chlorides require stringent safety protocols (e.g., corrosion-resistant equipment) due to their reactivity and corrosivity, unlike sulfonamides or carboxylic acids .

Research Findings

  • Synthetic Utility: The target compound’s balanced electronic profile (Cl/F substituents) enables selective functionalization in multi-step syntheses, as seen in analogues like 4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride .
  • Stability : Sulfonyl fluorides (e.g., AEBSF) exhibit greater hydrolytic stability than sulfonyl chlorides, making them unsuitable for rapid derivatization but ideal for long-term biochemical applications.

Biological Activity

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of chloro, fluoro, and methyl groups, enhances its reactivity and potential applications in drug development and biological research.

The molecular formula of this compound is C7H6ClFOSC_7H_6ClFOS. The sulfonyl chloride functional group makes this compound highly electrophilic, allowing it to readily participate in nucleophilic substitution reactions.

The primary mechanism of action involves the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles to form sulfonamide derivatives. This property is exploited in various biological applications, including enzyme inhibition and the modification of biomolecules.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis. In vitro studies indicated that certain derivatives could inhibit biofilm formation by these bacteria by up to 90% at specific concentrations (2 × MIC and 4 × MIC) .

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer activity. In studies involving various cancer cell lines, such as HeLa and SKOV-3, some derivatives exhibited IC50 values below 10 µg/mL, indicating potent cytotoxic effects . The structure-activity relationship suggests that the presence of halogen substituents enhances their anticancer efficacy.

Insecticidal Activity

Furthermore, this compound has demonstrated biological activity against pests such as the two-spotted spider mite and brown planthopper. This indicates its potential utility in agricultural applications as an insecticide .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several sulfonamide derivatives were synthesized from this compound. The most active compounds showed significant inhibition of biofilm formation on medical devices, suggesting their potential use as antibacterial coatings .

Case Study 2: Anticancer Evaluation

Another study focused on evaluating the anticancer properties of synthesized derivatives against multiple cancer cell lines. The findings revealed that compounds with specific substituents displayed enhanced potency, with IC50 values indicating strong cytotoxicity against cancer cells .

Summary of Research Findings

Biological Activity Efficacy IC50 Values Notes
AntimicrobialHigh<10 µg/mLEffective against Staphylococcus strains
AnticancerModerate to High<10 µg/mLActive on HeLa and SKOV-3 cells
InsecticidalEffectiveNot specifiedActive against two-spotted spider mite

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride?

Methodological Answer: The synthesis typically involves halogenation and sulfonation steps. A common approach starts with a substituted toluene derivative (e.g., 2-fluoro-6-methyltoluene), followed by chlorosulfonation using chlorosulfonic acid under controlled temperatures (0–5°C). The reaction is quenched with ice-water, and the sulfonyl chloride intermediate is purified via recrystallization or column chromatography. Key parameters include:

  • Reagent stoichiometry : Excess chlorosulfonic acid ensures complete conversion .
  • Temperature control : Prevents side reactions like over-sulfonation .
  • Purification : Solvent selection (e.g., dichloromethane/hexane) impacts yield and purity .

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer: A combination of analytical techniques is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorine and chlorine coupling patterns). For example, 19^19F NMR peaks near -110 ppm confirm fluorine presence .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]+^+ and fragmentation patterns .
  • Elemental analysis : Validates C, H, Cl, F, and S content within ±0.4% deviation .
  • HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water mobile phase .

Q. What are the stability and recommended storage conditions?

Methodological Answer: The compound is moisture-sensitive and hydrolyzes readily. Storage guidelines include:

  • Temperature : -20°C in sealed, argon-purged vials .
  • Desiccants : Use molecular sieves (3Å) to prevent hydrolysis .
  • Handling : Conduct reactions under anhydrous conditions (e.g., Schlenk line) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Methodological Answer: Optimization involves:

  • Reaction monitoring : Use in-situ FTIR to track sulfonyl chloride formation (disappearance of S=O stretch at 1370 cm1^{-1}) .
  • Catalyst screening : Lewis acids (e.g., AlCl3_3) may enhance chlorosulfonation efficiency .
  • Solvent optimization : Replace chlorinated solvents with ionic liquids to improve sustainability and yield .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer: Conflicting data (e.g., unexpected NMR shifts) may arise from impurities or tautomerism. Solutions include:

  • Cross-validation : Compare experimental 1^1H NMR with computational predictions (DFT calculations) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals from methyl and fluorine groups .
  • X-ray crystallography : Definitive structural confirmation if crystals are obtainable .

Q. What are its reactivity profiles in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl chloride group reacts with amines, alcohols, and thiols. Key considerations:

  • Amine reactions : Primary amines (e.g., aniline) require mild bases (e.g., NaHCO3_3) to form sulfonamides. Secondary amines may need stronger bases (e.g., K2_2CO3_3) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk decomposition; THF is a safer alternative .
  • Competitive hydrolysis : Minimize water content to avoid byproduct formation .

Q. What are its applications in multi-step syntheses of bioactive molecules?

Methodological Answer: The compound serves as a precursor for sulfonamide-containing drugs. For example:

  • Triazolothiadiazines : React with 4-amino-5-[4-(phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols under basic conditions to form antimicrobial agents .
  • Kinase inhibitors : Coupling with pyrimidine derivatives via Suzuki-Miyaura cross-coupling yields targeted therapeutics .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats. Fume hoods are mandatory due to HCl gas release .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Waste disposal : Hydrolyze residual compound with NaOH before disposal .

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